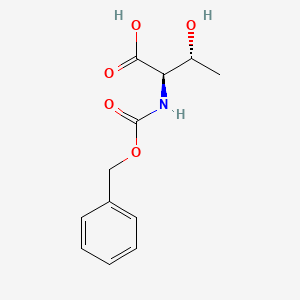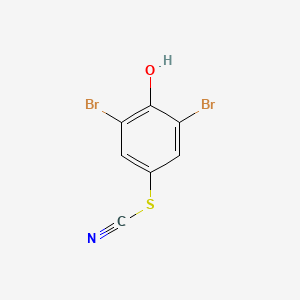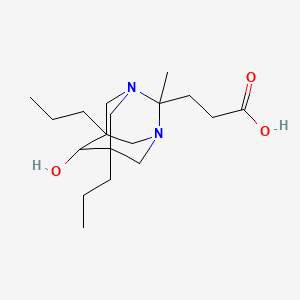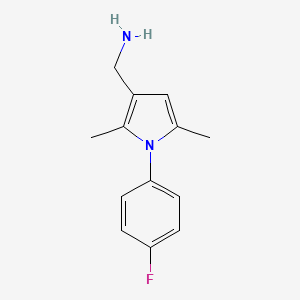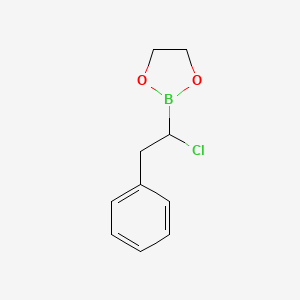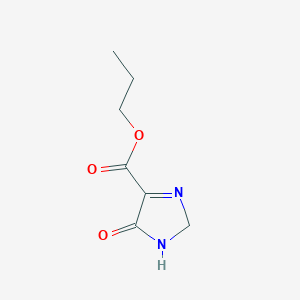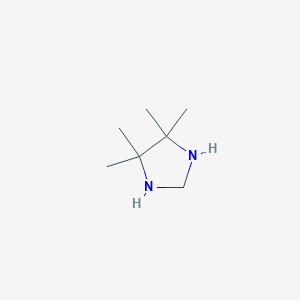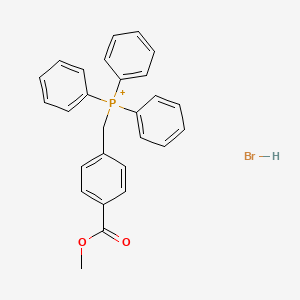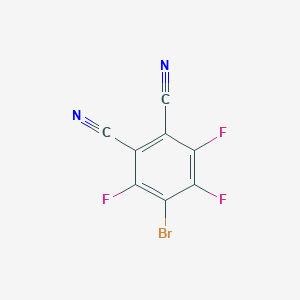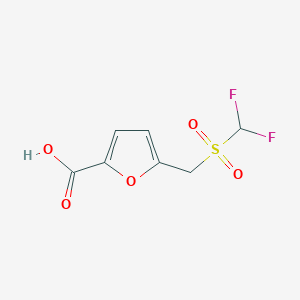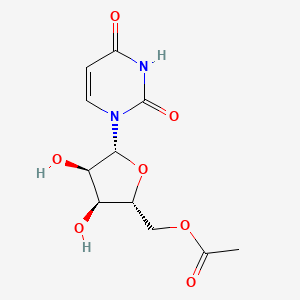
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(((benzyloxy)carbonyl)amino)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(((benzyloxy)carbonyl)amino)propanoic acid is a complex organic compound that features prominently in various fields of scientific research. This compound is characterized by its intricate structure, which includes fluorenyl, benzyloxy, and propanoic acid moieties. It is often utilized in peptide synthesis and other biochemical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(((benzyloxy)carbonyl)amino)propanoic acid typically involves multiple steps, including protection and deprotection of functional groups, as well as coupling reactions. One common method involves the use of fluorenylmethyloxycarbonyl (Fmoc) protection for the amino group and benzyloxycarbonyl (Cbz) protection for the carboxyl group. The synthesis may proceed as follows:
- Protection of the amino group with Fmoc.
- Protection of the carboxyl group with Cbz.
- Coupling of the protected amino acid with the desired peptide chain using coupling reagents such as HBTU or DCC.
- Deprotection of the Fmoc and Cbz groups to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput techniques can enhance efficiency and yield. Reaction conditions such as temperature, solvent, and pH are optimized to ensure the highest purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(((benzyloxy)carbonyl)amino)propanoic acid can undergo various chemical reactions, including:
Oxidation: The fluorenyl group can be oxidized to form fluorenone derivatives.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The benzyloxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Fluorenone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(((benzyloxy)carbonyl)amino)propanoic acid is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in peptide synthesis and as a reagent in organic synthesis.
Biology: In the study of protein-protein interactions and enzyme mechanisms.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(((benzyloxy)carbonyl)amino)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the target. The fluorenyl and benzyloxy groups play crucial roles in binding to the target sites, while the propanoic acid moiety may participate in hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-methoxyphenyl)propanoic acid
Uniqueness
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(((benzyloxy)carbonyl)amino)propanoic acid is unique due to its combination of fluorenyl, benzyloxy, and propanoic acid groups, which confer specific chemical and biological properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in scientific research.
Properties
Molecular Formula |
C27H26N2O6 |
|---|---|
Molecular Weight |
474.5 g/mol |
IUPAC Name |
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C27H26N2O6/c1-29(24(25(30)31)15-28-26(32)34-16-18-9-3-2-4-10-18)27(33)35-17-23-21-13-7-5-11-19(21)20-12-6-8-14-22(20)23/h2-14,23-24H,15-17H2,1H3,(H,28,32)(H,30,31)/t24-/m0/s1 |
InChI Key |
UPDLIBPJTGFGJU-DEOSSOPVSA-N |
Isomeric SMILES |
CN([C@@H](CNC(=O)OCC1=CC=CC=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
CN(C(CNC(=O)OCC1=CC=CC=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



